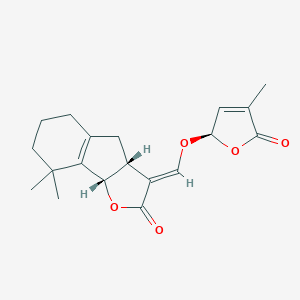

5-Deoxystrigol

Beschreibung

This compound has been reported in Houttuynia cordata, Sorghum bicolor, and Lotus japonicus with data available.

from Lotus japonicus root culture; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTUQXRFEBHUBA-DYLOANJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343942 | |

| Record name | (+)-5-Deoxystrigol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151716-18-6 | |

| Record name | (+)-5-Deoxystrigol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 5-Deoxystrigol: A Technical Guide for Researchers

An in-depth exploration of the identification, extraction, and biological significance of a key strigolactone in plants.

Introduction

First identified as a germination stimulant for parasitic weeds of the Striga genus, the strigolactones (SLs) are a class of carotenoid-derived plant hormones that regulate a wide array of developmental processes. Among these, 5-Deoxystrigol (5DS) holds a pivotal position. It is considered a biosynthetic precursor to many other strigolactones and plays a crucial role in plant architecture, symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and responses to nutrient availability.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, quantification, and biological signaling of this compound in plants.

Discovery and Biological Significance

The journey to understanding this compound began with the broader investigation of strigolactones, which were first isolated in 1966 from cotton root exudates.[3] These compounds were found to be responsible for inducing the germination of parasitic Striga seeds. This compound itself was later isolated from the root exudates of Lotus japonicus and is notable for its relatively simple structure, lacking substitutions on the A and B rings.[1] This structural simplicity has led to the hypothesis that it is a foundational molecule from which a variety of other strigolactones are synthesized through processes like hydroxylation, acetylation, and oxidation.[1][4]

Beyond its role as a precursor, this compound is a critical signaling molecule in the rhizosphere. It is exuded by plant roots to initiate a symbiotic relationship with AM fungi, which enhances the plant's nutrient uptake, particularly of phosphate.[2] In addition to its function in symbiosis, this compound, like other strigolactones, is involved in regulating plant architecture by inhibiting shoot branching.[3]

Biosynthesis of this compound

The biosynthesis of this compound originates from the carotenoid pathway. The process begins in the plastids with the conversion of all-trans-β-carotene to carlactone (CL) through the action of several enzymes, including a carotenoid isomerase and carotenoid cleavage dioxygenases.[5] Carlactone is then transported to the cytoplasm, where it is converted into carlactonoic acid (CLA) by the cytochrome P450 monooxygenase, MAX1.[6] From carlactonoic acid, a few subsequent steps, which are still under investigation, lead to the formation of this compound.[4]

Experimental Protocols

Extraction of this compound from Plant Roots and Root Exudates

The extraction of this compound requires careful handling due to its low abundance and chemical instability. The following protocols are adapted from established methods.[7][8][9]

1. From Root Exudates (Hydroponic System):

-

Plant Growth: Cultivate plants hydroponically in a nutrient solution. To induce strigolactone production, transfer plants to a phosphate-deficient medium for a specified period (e.g., 24 hours to several days).

-

Exudate Collection: Collect the hydroponic medium in which the plants have been growing. It is recommended to allow strigolactones to accumulate for at least 6 hours before collection.[7]

-

Solid Phase Extraction (SPE):

-

Pass the collected medium through a C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the strigolactones with acetone or another suitable organic solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a SpeedVac).

-

Reconstitute the dried residue in a small volume of a solvent mixture suitable for LC-MS/MS analysis (e.g., 25% acetonitrile in water).[8]

-

Filter the reconstituted sample through a 0.22 µm filter before analysis.

-

2. From Root Tissue:

-

Harvesting and Freezing: Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen root tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Solvent Extraction:

-

Suspend the powdered tissue in a suitable organic solvent (e.g., ethyl acetate or acetone). The use of an internal standard, such as d6-5-deoxystrigol, is highly recommended for accurate quantification.

-

Agitate the mixture for an extended period (e.g., overnight) at a low temperature (e.g., 4°C).

-

-

Filtration and Purification:

-

Filter the extract to remove solid plant material.

-

The crude extract can be further purified using column chromatography.

-

Purification by Column Chromatography

For further purification of the crude extract, column chromatography is a common and effective method.[5][10][11]

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of strigolactones.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used for elution. A common solvent system is a gradient of ethyl acetate in hexane.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound due to its low concentrations in plant tissues.[9][12]

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm)[9] |

| Mobile Phase A | 0.1% (v/v) formic acid in water[9] |

| Mobile Phase B | Methanol or Acetonitrile[9] |

| Flow Rate | 0.3 mL/min[9] |

| Injection Volume | 5 µL[9] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and internal standards are used for quantification. |

Quantitative Data

The concentration of this compound in plants can vary significantly depending on the plant species, developmental stage, and environmental conditions, particularly nutrient availability.

| Plant Species | Tissue/Fraction | Condition | This compound Concentration | Reference |

| Lotus japonicus | Root Exudates | Phosphate-starved | ~150 pg/plant | [13] |

| Lotus japonicus | Root Exudates | PEG-induced osmotic stress | Significantly reduced | [13] |

| Lotus japonicus | Root Tissue | Phosphate-starved | ~250 pg/g FW | [13] |

| Grapevine (Vitis vinifera) | Roots | Control | ~30 pg/g | [14] |

| Grapevine (Vitis vinifera) | Roots | Root-restriction | ~15 pg/g | [14] |

Signaling Pathway of this compound

The perception and signaling of this compound involve a core set of proteins. The receptor for strigolactones is an α/β-hydrolase protein known as DWARF14 (D14) in rice or its orthologs in other species. Upon binding of this compound, D14 undergoes a conformational change that allows it to interact with an F-box protein (D3/MAX2). This complex then targets a family of transcriptional repressors, the SMAX1-LIKE (SMXL) proteins (such as D53 in rice), for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the expression of downstream genes that regulate various developmental processes, including the inhibition of shoot branching.[15]

Conclusion and Future Perspectives

This compound stands as a central molecule in the complex world of strigolactones. Its roles as a biosynthetic precursor and a signaling molecule in critical plant processes underscore its importance in plant biology. The detailed protocols and pathways outlined in this guide provide a foundation for researchers to further explore the multifaceted functions of this compound. Future research will likely focus on elucidating the remaining steps in its biosynthesis, identifying the full spectrum of downstream genes in its signaling pathway, and harnessing this knowledge for agricultural applications, such as improving crop architecture and enhancing symbiotic relationships for more sustainable agriculture. The development of novel agonists and antagonists of the this compound signaling pathway also holds promise for the development of new plant growth regulators.

References

- 1. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Bioconversion of this compound stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. column-chromatography.com [column-chromatography.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. strigasolutions.com [strigasolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijariit.com [ijariit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Strigolactones in the Regulation of Root System Architecture in Grapevine (Vitis vinifera L.) in Response to Root-Restriction Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Deoxystrigol Biosynthesis Pathway in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. In the model plant Arabidopsis thaliana, the biosynthesis of SLs follows a well-defined pathway, starting from β-carotene and leading to the production of carlactonoic acid (CLA), a key intermediate. While 5-deoxystrigol is a foundational canonical strigolactone in many plant species, recent evidence suggests that Arabidopsis primarily utilizes non-canonical SLs derived from CLA for its developmental processes. This technical guide provides an in-depth overview of the core this compound and related non-canonical strigolactone biosynthesis pathway in Arabidopsis, detailing the key enzymatic steps, summarizing available quantitative data, and outlining relevant experimental protocols.

The Core Biosynthesis Pathway from β-Carotene to Carlactonoic Acid

The biosynthesis of strigolactones in Arabidopsis thaliana begins in the plastids with the conversion of all-trans-β-carotene to the central precursor, carlactone (CL). This process is catalyzed by a series of three enzymes: DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8).

Isomerization of all-trans-β-carotene by DWARF27 (D27)

The first committed step in the SL biosynthesis pathway is the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene, catalyzed by the iron-sulfur protein DWARF27 (D27)[1][2]. This stereospecific conversion is crucial as CCD7, the subsequent enzyme in the pathway, specifically acts on the 9-cis isomer[1].

Cleavage of 9-cis-β-carotene by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/MAX3)

Following isomerization, the plastid-localized CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis-β-carotene[3][4]. This enzymatic reaction yields two products: β-ionone and 9-cis-β-apo-10´-carotenal[1].

Conversion to Carlactone by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8/MAX4)

The final step in the synthesis of the core strigolactone precursor, carlactone, is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MORE AXILLARY GROWTH 4 (MAX4)[5]. This enzyme converts 9-cis-β-apo-10´-carotenal into carlactone[1]. Carlactone is considered the central precursor for the biosynthesis of all bioactive strigolactones[6].

From Carlactone to Non-Canonical Strigolactones in Arabidopsis

Once synthesized, carlactone is transported from the plastid to the cytoplasm for further modification. In Arabidopsis, the primary downstream pathway leads to the formation of non-canonical strigolactones.

Oxidation of Carlactone by MORE AXILLARY GROWTH 1 (MAX1)

In the cytoplasm, the cytochrome P450 monooxygenase MORE AXILLARY GROWTH 1 (MAX1) catalyzes the oxidation of carlactone at the C-19 position to produce carlactonoic acid (CLA)[1][7][8]. While MAX1 in some other species can produce this compound, in Arabidopsis, the main product is CLA[7][8].

The Absence of a Direct Pathway to this compound

Current research indicates that Arabidopsis thaliana likely does not produce significant amounts of the canonical strigolactone this compound. The enzyme responsible for converting CLA to this compound in other plants, a cytochrome P450 of the CYP722C subfamily, appears to be absent in the Arabidopsis genome[9][10]. Instead, Arabidopsis possesses a member of the CYP722A subfamily, CYP722A1, which hydroxylates CLA to 16-hydroxy-CLA, a compound involved in regulating the floral transition[10]. This suggests that the physiological functions of strigolactones in Arabidopsis are primarily mediated by non-canonical forms derived from carlactonoic acid.

Quantitative Data

Quantitative analysis of strigolactone biosynthesis intermediates and gene expression provides valuable insights into the regulation of the pathway.

Metabolite Concentrations

The endogenous levels of carlactone have been quantified in various Arabidopsis genotypes. For instance, in the root extracts of wild-type Col-0, the concentration of (R)-carlactone is relatively low, while it accumulates to significantly higher levels in the max1-4 mutant, which is deficient in the conversion of carlactone to carlactonoic acid. In contrast, carlactone is not detected in the max4-8 mutant, which is unable to synthesize carlactone[6].

Table 1: Endogenous Levels of (R)-Carlactone in Arabidopsis Root Extracts

| Genotype | (R)-Carlactone Level (pg/g fresh weight) |

| Wild-Type (Col-0) | ~10 |

| max1-4 | ~250 |

| max4-8 | Not Detected |

| atd14-2 | ~15 |

Data adapted from Seto et al., 2014.[6]

Gene Expression Levels

The expression of the MAX genes is subject to feedback regulation. For example, the transcript levels of MAX3 and MAX4 are upregulated in max mutants, suggesting a feedback mechanism to compensate for reduced strigolactone levels.

Experimental Protocols

Strigolactone Extraction and Quantification from Root Exudates

This protocol provides a general framework for the extraction and analysis of strigolactones from plant root exudates, which can be adapted for Arabidopsis.

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

C18 solid-phase extraction (SPE) columns

-

Organic solvents (e.g., ethyl acetate, acetone, acetonitrile)

-

Internal standards (e.g., deuterated this compound, GR24)

Procedure:

-

Collection of Root Exudates: Grow Arabidopsis plants hydroponically. Collect the nutrient solution in which the roots have been growing.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol followed by water.

-

Load the root exudate sample onto the column.

-

Wash the column with water to remove polar impurities.

-

Elute the strigolactones with acetone or another suitable organic solvent.

-

-

Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a small volume of acetonitrile/water for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient of water and acetonitrile, both typically containing a small amount of formic acid, as the mobile phase.

-

Detect and quantify the strigolactones using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for each target analyte and internal standard.[11][12][13][14]

-

In Vitro Enzyme Assays

General Principle: In vitro assays are crucial for characterizing the function and kinetics of the biosynthetic enzymes. These assays typically involve expressing and purifying the enzyme of interest and then incubating it with its substrate under controlled conditions.

Example: In Vitro Assay for MAX1

-

Heterologous Expression and Microsome Preparation:

-

Clone the full-length cDNA of Arabidopsis MAX1 into a yeast expression vector (e.g., pYeDP60).

-

Transform the construct into a suitable yeast strain (e.g., WAT11).

-

Induce protein expression and prepare microsomes from the yeast cells, which will contain the recombinant MAX1 enzyme.[8]

-

-

Enzyme Reaction:

-

Incubate the microsomes containing MAX1 with carlactone as the substrate in a reaction buffer containing NADPH.

-

Incubate at a controlled temperature for a specific duration.

-

Stop the reaction by adding an organic solvent like ethyl acetate.[8]

-

-

Product Analysis:

Note: Similar principles can be applied to develop in vitro assays for D27, CCD7, and CCD8, using their respective substrates (all-trans-β-carotene for D27, 9-cis-β-carotene for CCD7, and 9-cis-β-apo-10´-carotenal for CCD8).[15]

Mandatory Visualizations

Caption: this compound and non-canonical SL biosynthesis in Arabidopsis.

Caption: Workflow for Strigolactone Quantification.

Conclusion

The biosynthesis of strigolactones in Arabidopsis thaliana is a well-characterized pathway leading to the production of carlactonoic acid, a precursor for non-canonical strigolactones. While the core pathway from β-carotene to carlactone is conserved, the downstream modifications in Arabidopsis appear to diverge from species that produce canonical strigolactones like this compound, primarily due to the absence of the key enzyme CYP722C. This technical guide provides a comprehensive overview of the current understanding of this pathway in Arabidopsis, offering valuable information for researchers in plant biology, biochemistry, and drug development who are interested in manipulating this important class of phytohormones for agricultural and therapeutic applications. Further research is needed to fully elucidate the complete profile of non-canonical strigolactones in Arabidopsis and their specific physiological roles.

References

- 1. Enzymatic study on AtCCD4 and AtCCD7 and their potential to form acyclic regulatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Arabidopsis DWARF27 gene encodes an all-trans-/9-cis-β-carotene isomerase and is induced by auxin, abscisic acid and phosphate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carotenoid Cleavage Dioxygenase Genes of Chimonanthus praecox, CpCCD7 and CpCCD8, Regulate Shoot Branching in Arabidopsis | MDPI [mdpi.com]

- 4. MAX3/CCD7 is a carotenoid cleavage dioxygenase required for the synthesis of a novel plant signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCD8 carotenoid cleavage dioxygenase 8 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Carlactone is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. CYP722C from Gossypium arboreum catalyzes the conversion of carlactonoic acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP722A1-mediated 16-hydroxylation of carlactonoic acid regulates the floral transition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [repository.kaust.edu.sa]

- 14. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

The Role of 5-Deoxystrigol in Plant Hormone Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Deoxystrigol (5DS) is a naturally occurring strigolactone, a class of plant hormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. As a primary and widespread strigolactone, 5DS is a key molecule for understanding the fundamental mechanisms of strigolactone signaling. This technical guide provides an in-depth overview of the 5DS signaling pathway, quantitative data on its biological activity, and detailed protocols for key experiments in strigolactone research. The information presented here is intended to serve as a valuable resource for researchers in plant biology and professionals in the agrochemical and pharmaceutical industries interested in leveraging the strigolactone signaling pathway for crop improvement and the development of novel bioactive compounds.

The this compound Signaling Pathway

The perception and transduction of the this compound signal involve a cascade of protein interactions leading to changes in gene expression. The core components of this pathway are the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

Biosynthesis of this compound: 5DS is synthesized from carlactone, a precursor derived from the carotenoid pathway.[1][2] The conversion of carlactone to 5DS is catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily.[3]

Signal Perception and Transduction: The signaling cascade is initiated by the binding of 5DS to the α/β hydrolase receptor DWARF14 (D14).[4][5] This binding event is followed by the hydrolysis of 5DS by D14, which is thought to induce a conformational change in the receptor.[5][6] This conformational change promotes the interaction of D14 with the F-box protein MAX2, which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] The D14-MAX2 complex then recruits members of the SMXL family of transcriptional repressors (in Arabidopsis, primarily SMXL6, SMXL7, and SMXL8).[9][10] The recruitment of SMXL proteins to the SCFMAX2 complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[9][10] The degradation of these repressors relieves the repression of downstream target genes, leading to various physiological responses, including the inhibition of shoot branching and the promotion of parasitic seed germination.[2][9]

Quantitative Data on this compound Bioactivity

The biological activity of this compound is concentration-dependent. The following tables summarize quantitative data on its effects on parasitic seed germination and shoot branching.

Germination of Parasitic Plant Seeds

This compound is a potent germination stimulant for many parasitic plant species.

| Parasitic Plant Species | This compound Concentration | Germination Rate (%) | Reference |

| Orobanche minor | 1 nM | >80 | [4] |

| Striga hermonthica | 100 nM | ~45 | [7] |

| Striga hermonthica | 1 µM | ~75 | [4] |

Inhibition of Shoot Branching in Arabidopsis thaliana

| Plant Genotype | Treatment | Number of Primary Rosette Branches (Mean ± SE) | Reference |

| max3-9 | Mock | 7.8 ± 0.5 | [5] |

| max3-9 | 1 µM GR24 | 3.2 ± 0.3 | [5] |

| Wild-type (Col-0) | Mock | 2.9 ± 0.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of 5DS from plant root exudates.

Materials:

-

Plant root exudate

-

C18 Solid Phase Extraction (SPE) cartridges

-

Methanol, Ethyl Acetate, Acetonitrile (LC-MS grade)

-

Water (LC-MS grade) with 0.1% formic acid

-

This compound standard

-

Stable isotope-labeled this compound (e.g., d6-5DS) as an internal standard

-

UPLC-MS/MS system

Protocol:

-

Sample Collection: Collect root exudates from hydroponically grown plants.

-

Internal Standard Spiking: Add a known amount of d6-5DS internal standard to the collected exudate.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the exudate sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the strigolactones with ethyl acetate.

-

-

Evaporation and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of acetonitrile/water (e.g., 50:50 v/v).

-

-

UPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 80% B over 10 minutes is a typical starting point, but should be optimized.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 5DS (e.g., m/z 331 -> 234) and the internal standard.

-

-

Quantification: Create a calibration curve using the 5DS standard and quantify the amount of 5DS in the sample by comparing its peak area to that of the internal standard.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This assay is used to test for direct interactions between proteins, such as D14 and SMXL7, in the presence of 5DS.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. static.igem.wiki [static.igem.wiki]

- 7. Frontiers | Development of an Efficient Protein Extraction Method Compatible with LC-MS/MS for Proteome Mapping in Two Australian Seagrasses Zostera muelleri and Posidonia australis [frontiersin.org]

- 8. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 11. GUS Gene Assay [cas.miamioh.edu]

5-Deoxystrigol: A Potent Germination Stimulant for the Parasitic Weed Striga

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The parasitic plant Striga, commonly known as witchweed, poses a significant threat to agricultural productivity, particularly in sub-Saharan Africa, causing devastating losses in staple crops like sorghum, maize, and rice.[1] The germination of Striga seeds is a critical control point in its life cycle, being dependent on chemical cues, primarily strigolactones (SLs), exuded from the roots of host plants.[2] Among the various identified SLs, 5-Deoxystrigol (5DS) has emerged as a particularly potent germination stimulant for several Striga species. This technical guide provides a comprehensive overview of the role of 5DS in Striga germination, including quantitative data on its efficacy, detailed experimental protocols for germination assays, and a visualization of the underlying signaling pathway. This information is intended to support researchers and drug development professionals in the design of novel strategies to combat Striga infestation, such as the development of "suicidal germination" agents.

Introduction: The Striga Problem and the Role of Strigolactones

Striga species are obligate root hemiparasites that inflict damage by siphoning water and nutrients from their host plants.[3] Their life cycle is intricately synchronized with that of their hosts, with seed germination being triggered by host-derived chemical signals.[1] This dependency on external cues presents a unique vulnerability that can be exploited for control.

Strigolactones (SLs) are a class of plant hormones that play a dual role in the rhizosphere. They facilitate the symbiotic relationship between plants and arbuscular mycorrhizal fungi, but are also co-opted by parasitic plants like Striga as germination stimulants.[2] The composition and concentration of SLs exuded by a host plant can influence its susceptibility to Striga infestation.[2]

This compound (5DS) is a naturally occurring strigolactone that has been identified as a highly active germination stimulant for Striga hermonthica.[4] Sorghum cultivars that produce higher concentrations of 5DS have been shown to stimulate greater germination of S. hermonthica seeds.[4] This highlights the importance of understanding the specific activity of 5DS to develop effective control measures.

Quantitative Data: Germination-Stimulating Activity of this compound

The efficacy of this compound as a germination stimulant for Striga has been quantified in various studies. The following table summarizes the available data, providing a comparative overview of its activity.

| Striga Species | Stimulant | Concentration | Germination Percentage (%) | Reference |

| S. hermonthica | This compound | Not specified | High | [5] |

| S. hermonthica | This compound | Picomolar | Effective | [4] |

| S. hermonthica | GR24 (synthetic SL) | 1 µM | ~64% | [3][6] |

| S. hermonthica | GR24 (synthetic SL) | 0.1 µM | ~66% | [3][6] |

| S. hermonthica | MP3 (synthetic SL) | 1 µM | ~49-52% | [3][6] |

| S. hermonthica | MP16 (synthetic SL) | 1 µM | ~49-52% | [3][6] |

| S. hermonthica | Nijmegen-1 (synthetic SL) | 1 µM | ~49-52% | [3][6] |

| O. minor | This compound | 1 nM | >80% | [2] |

Experimental Protocols: Striga Seed Germination Assay

The following is a detailed methodology for conducting a Striga hermonthica seed germination bioassay to evaluate the efficacy of germination stimulants like this compound. This protocol is a synthesis of established methods.[6][7][8]

3.1. Materials

-

Striga hermonthica seeds

-

Commercial bleach (e.g., 6% sodium hypochlorite)

-

Sterile deionized water

-

Glass fiber filter paper discs (9 mm)

-

Petri dishes (9 cm)

-

This compound or other test compounds

-

Solvent for test compounds (e.g., DMSO)

-

Incubator

-

Binocular microscope

-

Laminar flow hood

3.2. Seed Sterilization and Preconditioning

-

Surface sterilize Striga seeds by immersing them in a 50% solution of commercial bleach for 7 minutes with gentle agitation.[6]

-

In a laminar flow hood, wash the sterilized seeds thoroughly with sterile deionized water at least six times.[6]

-

Evenly spread approximately 50-100 surface-sterilized seeds onto each 9 mm glass fiber filter paper disc.[6]

-

Place up to 12 discs in a Petri dish containing a layer of sterile filter paper moistened with 3 mL of sterile deionized water.[6]

-

Seal the Petri dishes with parafilm and incubate them in the dark at 30°C for 10-14 days for preconditioning.[6][8] This step is crucial to break seed dormancy.

3.3. Application of Germination Stimulant

-

After the preconditioning period, remove the discs from the Petri dishes and briefly dry them in a laminar flow hood.[6]

-

Prepare serial dilutions of this compound or other test compounds in sterile deionized water. A solvent like DMSO may be used for initial stock solutions, with the final concentration in the assay kept low (e.g., <0.1%) to avoid solvent effects.

-

Apply 50 µL of the desired concentration of the germination stimulant to each disc.[6] Use a positive control (e.g., GR24 at 1 µM) and a negative control (sterile deionized water or solvent control).[6]

3.4. Incubation and Germination Assessment

-

Return the treated discs to the Petri dishes, seal with parafilm, and incubate in the dark at 30°C for 24-48 hours.[6][8]

-

Following incubation, count the number of germinated and non-germinated seeds on each disc under a binocular microscope. A seed is considered germinated if the radicle has protruded from the seed coat.

-

Calculate the germination percentage for each treatment.

Signaling Pathway and Experimental Workflow Visualizations

4.1. This compound Signaling Pathway in Striga Germination

The perception of this compound in Striga initiates a signaling cascade that leads to seed germination. This process involves specific receptors that exhibit high affinity for certain strigolactones.

Caption: 5DS binds to the ShHTL7 receptor, initiating a signaling cascade leading to germination.

4.2. Experimental Workflow for Striga Germination Assay

The following diagram outlines the key steps in the experimental workflow for assessing the germination-stimulating activity of a compound on Striga seeds.

Caption: A streamlined workflow for conducting a Striga seed germination bioassay.

Conclusion and Future Directions

This compound is a key molecule in the chemical ecology of Striga and its hosts. Its high potency as a germination stimulant makes it a focal point for research into Striga control. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the structure-activity relationships of strigolactones and the development of synthetic analogues with improved field stability and efficacy.

Future research should focus on:

-

Expanding the quantitative dataset: Determining the EC50 values of 5DS for a wider range of Striga species and under various environmental conditions.

-

High-throughput screening: Utilizing the described assay protocols for the high-throughput screening of chemical libraries to identify novel germination stimulants or inhibitors.

-

Field trials: Evaluating the most promising compounds in field settings to assess their practical utility in "suicidal germination" strategies.

-

Understanding resistance mechanisms: Investigating the genetic basis of reduced sensitivity to 5DS in some Striga populations to anticipate and manage the evolution of resistance.

By advancing our understanding of the role of this compound in Striga germination, the scientific community can move closer to developing sustainable and effective solutions to this pressing agricultural challenge.

References

- 1. Striga Germination Stimulant Analysis - International Parasitic Plant Society [parasiticplants.org]

- 2. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials [mdpi.com]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. Mutation in sorghum LOW GERMINATION STIMULANT 1 alters strigolactones and causes Striga resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Striga hermonthica germination assay [protocols.io]

- 8. Evaluating Mechanisms of Soil Microbiome Suppression of Striga Infection in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and occurrence of 5-Deoxystrigol

An In-depth Technical Guide to the Natural Sources and Occurrence of 5-Deoxystrigol

Introduction

This compound (5DS) is a canonical strigolactone, a class of carotenoid-derived plant hormones and rhizosphere signaling molecules.[1][2] Structurally, it consists of a tricyclic lactone (the ABC rings) connected to a methylfuranone moiety (the D ring) via an enol ether bridge.[1] As one of the simplest canonical strigolactones, this compound is considered a precursor for the biosynthesis of more complex strigolactones in some plant species.[1][3][4] It plays a crucial role in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and parasitic weeds.[1][2][3][5] This guide provides a comprehensive overview of the natural sources, occurrence, quantitative analysis, and experimental protocols related to this compound.

Natural Sources and Occurrence

This compound is primarily synthesized in the roots of various plant species and is subsequently exuded into the rhizosphere or transported to the shoot.[5][6] Its presence has been confirmed in a range of plants, often in complex mixtures with other strigolactones.[1]

Key Natural Sources:

-

Sorghum (Sorghum bicolor): Striga-susceptible sorghum varieties are known to exude this compound as a primary strigolactone.[1][5]

-

Maize (Zea mays): this compound is exclusively secreted from certain maize cultivars.[5]

-

Cotton (Gossypium hirsutum): Cotton plants produce this compound, which can be bioconverted into strigol.[1][3]

-

Chinese Milk Vetch (Astragalus sinicus): This plant stereoselectively converts this compound into sorgomol.[1][7]

-

Rice (Oryza sativa): this compound and its stereoisomers, such as ent-2′-epi-5-deoxystrigol, have been identified in the root exudates and extracts of rice.[4][8]

-

Lotus japonicus: This model legume produces and exudes this compound, particularly under phosphate starvation conditions.[9]

-

Tobacco (Nicotiana tabacum): Methoxy-5-deoxystrigol derivatives have been found alongside this compound in tobacco.[3]

This compound's role as a signaling molecule is concentration-dependent. In the rhizosphere, it stimulates the hyphal branching of symbiotic AM fungi at very low concentrations, facilitating the establishment of mycorrhizal symbiosis which enhances nutrient uptake for the plant.[2][5][10] However, it also acts as a germination stimulant for the seeds of parasitic weeds like Striga and Orobanche species, making host plants susceptible to infestation.[1][5]

Quantitative Analysis of this compound

The concentration of this compound in plant tissues and root exudates is typically very low, often in the picogram per gram range, and can be influenced by various factors such as plant species, developmental stage, and environmental conditions like nutrient availability.[4][11]

| Plant Species | Sample Type | Condition | Concentration |

| Sorghum (Sorghum bicolor) | Root Tissue | Nitrogen or Phosphorus Deficiency | ~300 pg/g fresh weight |

| Sorghum (Sorghum bicolor) | Root Tissue | Sufficient Nitrogen and Phosphorus | ~3 pg/g fresh weight |

| Lotus japonicus | Root Exudates | Phosphorus Starvation (6 days) | ~150 pg/plant |

| Lotus japonicus | Root Tissue | Phosphorus Starvation (6 days) | ~25 pg/g fresh weight |

Experimental Protocols

The analysis of this compound is challenging due to its low abundance and chemical instability.[11][12] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most common and sensitive method for its quantification.[4][13]

Extraction of this compound from Sorghum Roots

This protocol is adapted from established methods for strigolactone extraction.[11][12]

Materials:

-

Sorghum roots (fresh)

-

Ethyl acetate

-

d₆-5-deoxystrigol (internal standard)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Acetonitrile

-

50 ml screw-cap bottles

-

Scissors

-

Centrifuge

-

Rotary evaporator

-

Vials for LC-MS/MS analysis

Procedure:

-

Sample Preparation: Weigh 1 g of fresh sorghum root tissue. To minimize individual differences, it is advisable to use 5 to 10 plants in triplicate.[11]

-

Internal Standard Addition: Add a known amount of internal standard (e.g., 500 pg of d₆-5-deoxystrigol) dissolved in ethyl acetate to a 50 ml screw-cap bottle.[11]

-

Extraction: Immediately place the root tissue into the bottle containing ethyl acetate and the internal standard. Cut the roots into small pieces (approx. 2-3 mm) using scissors directly in the solvent to ensure rapid extraction and minimize degradation.

-

Homogenization: Homogenize the sample using a suitable method while keeping the sample cool.

-

Dehydration and Filtration: Add anhydrous MgSO₄ or Na₂SO₄ to remove water. Filter the ethyl acetate extract.

-

Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Dissolve the residue in a known volume of acetonitrile or another suitable solvent for LC-MS/MS analysis.[11]

-

Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.

-

Analysis: Transfer the supernatant to a vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole/linear ion trap (LIT) mass spectrometer with an electrospray ionization (ESI) source.[11]

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., ϕ 2.1 x 150 mm, 2.6 μm).[11]

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[6]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Capillary Voltage: 3 kV.[1]

-

Source Temperature: 120°C.[1]

-

Desolvation Gas Temperature: 350°C.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound, a common transition is m/z 331 > 234.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of strigolactones begins in the plastids with the conversion of all-trans-β-carotene.[14] A series of enzymatic steps leads to the formation of carlactone, the central precursor for all strigolactones.[2][14] Carlactone is then transported to the cytoplasm and converted into carlactonoic acid, which is a substrate for further modifications by cytochrome P450 enzymes to produce various strigolactones, including this compound.[14][15]

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant material.

References

- 1. Bioconversion of this compound stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strigolactone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Involvement of strigolactone hormone in root development, influence and interaction with mycorrhizal fungi in plant: Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioconversion of this compound stereoisomers to monohydroxylated strigolactones by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]

- 12. Extraction and Measurement of Strigolactones in Sorghum Roots [en.bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

Unraveling the Stereochemistry of 5-Deoxystrigol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. Among the simplest and most fundamental SLs is 5-deoxystrigol (5DS), which exists as multiple stereoisomers. The spatial arrangement of atoms in these isomers dramatically influences their biological activity, including their efficacy in stimulating the germination of parasitic weeds of the Striga genus, promoting hyphal branching in symbiotic arbuscular mycorrhizal (AM) fungi, and their perception by plant receptor proteins. Understanding the stereochemistry of 5DS isomers is therefore crucial for developing targeted agricultural and pharmaceutical applications, from controlling parasitic plant infestations to designing novel plant growth regulators. This technical guide provides an in-depth exploration of the stereochemistry of this compound isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation: Biological Activity of this compound Stereoisomers

The biological activity of the four main stereoisomers of this compound—(+)-5-deoxystrigol, (-)-5-deoxystrigol, (+)-epi-5-deoxystrigol, and (-)-epi-5-deoxystrigol—varies significantly across different bioassays. The following tables summarize the quantitative data on their effects on parasitic seed germination and arbuscular mycorrhizal fungi hyphal branching, as well as their binding affinity to key receptor proteins.

| Stereoisomer | Concentration | Striga spp. Germination Rate (%) | Source |

| (+)-5-Deoxystrigol | 10⁻⁸ M | ~80% | [1] |

| (-)-5-Deoxystrigol | 10⁻⁸ M | ~20% | [2] |

| (+)-epi-5-Deoxystrigol | 10⁻⁸ M | ~60% | [3] |

| (-)-epi-5-Deoxystrigol | 10⁻⁸ M | ~40% | [3] |

Table 1: Effect of this compound Stereoisomers on Striga spp. Seed Germination. This table illustrates the germination percentage of Striga seeds in response to different stereoisomers of this compound. The naturally occurring (+)-5-deoxystrigol shows the highest activity.

| Stereoisomer | Concentration for Maximum Hyphal Branching | Relative Activity | Source |

| (+)-5-Deoxystrigol | 3 pg per disc | +++ | [4] |

| (-)-5-Deoxystrigol | Not specified | Low | [4] |

| (+)-epi-5-Deoxystrigol | Not specified | Moderate | [3] |

| (-)-epi-5-Deoxystrigol | Not specified | Moderate | [3] |

Table 2: Effect of this compound Stereoisomers on Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching. This table summarizes the relative activity of this compound stereoisomers in promoting hyphal branching in AM fungi, such as Gigaspora margarita. (+)-5-Deoxystrigol is the most potent isomer.

| Stereoisomer | Receptor | Binding Affinity/Activity | Source |

| (+)-5-Deoxystrigol | D14 | High | [2][5] |

| (-)-5-Deoxystrigol | KAI2 | High | [2][5] |

| (+)-epi-5-Deoxystrigol | D14/KAI2 | Moderate/Low | [6] |

| (-)-epi-5-Deoxystrigol | KAI2/D14 | Moderate/Low | [6] |

Table 3: Stereoselective Receptor Binding of this compound Isomers. This table highlights the differential binding affinities of this compound stereoisomers to the strigolactone receptors DWARF14 (D14) and KARRIKIN INSENSITIVE2 (KAI2). The natural (+)-5DS isomer preferentially binds to D14, while its non-natural enantiomer, (-)-5DS, shows higher affinity for KAI2.

Experimental Protocols

Synthesis of Enantiopure this compound Stereoisomers

The synthesis of enantiopure this compound stereoisomers is a multi-step process that typically involves the preparation of a chiral ABC-ring intermediate and its subsequent coupling with a D-ring precursor. The following is a generalized protocol synthesized from established methods[7]:

-

Preparation of the Chiral ABC-Ring Lactone:

-

Start with a suitable chiral starting material, such as a derivative of (R)- or (S)-carvone, to establish the desired stereochemistry of the C-ring.

-

Perform a series of reactions including, but not limited to, Michael additions, aldol condensations, and lactonizations to construct the tricyclic ABC-ring system.

-

Purify the resulting chiral ABC-ring lactone using column chromatography.

-

-

Synthesis of the D-Ring Precursor:

-

Synthesize the butenolide D-ring, typically as a racemic mixture, from commercially available starting materials.

-

Resolve the racemic D-ring precursor into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) or by enzymatic resolution.

-

-

Coupling of the ABC- and D-Rings:

-

Activate the ABC-ring lactone, for example, by converting it into an enolate.

-

React the activated ABC-ring with the desired enantiopure D-ring precursor in the presence of a suitable coupling agent to form the enol ether linkage.

-

-

Purification and Characterization:

-

Purify the final this compound stereoisomer using HPLC.

-

Confirm the structure and stereochemistry of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy.

-

Quantitative Striga Seed Germination Assay

This protocol outlines the steps for quantifying the germination of Striga seeds in response to different this compound isomers[8][9][10]:

-

Seed Sterilization and Pre-conditioning:

-

Surface sterilize Striga seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

-

Pre-condition the sterilized seeds by placing them on glass fiber filter paper moistened with sterile distilled water in a petri dish.

-

Incubate the seeds in the dark at 28-30°C for 10-14 days to induce germination competence.

-

-

Application of this compound Isomers:

-

Prepare stock solutions of each this compound stereoisomer in acetone.

-

Prepare a dilution series of each isomer in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ to 10⁻¹⁰ M). The final acetone concentration should be kept below 0.1%.

-

Apply a known volume of each test solution to the pre-conditioned Striga seeds. A negative control (water with 0.1% acetone) and a positive control (e.g., GR24) should be included.

-

-

Incubation and Germination Counting:

-

Incubate the treated seeds in the dark at 28-30°C for 24-48 hours.

-

Count the number of germinated seeds (identified by the emergence of the radicle) under a dissecting microscope.

-

Calculate the germination percentage for each treatment.

-

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This protocol describes a method to assess the hyphal branching of AM fungi, such as Gigaspora margarita, in response to this compound isomers[4][11][12]:

-

Spore Sterilization and Germination:

-

Surface sterilize AM fungal spores with a solution of 2% chloramine-T and 0.02% streptomycin for 20 minutes, followed by extensive rinsing with sterile distilled water.

-

Place the sterilized spores on a sterile membrane filter placed on a solidified minimal medium in a petri dish.

-

Incubate the spores in the dark at 30°C to allow for germination and initial hyphal growth.

-

-

Application of this compound Isomers:

-

Prepare solutions of each this compound stereoisomer at various concentrations in a suitable solvent (e.g., ethanol).

-

Apply a small volume (e.g., 10 µL) of the test solution onto a sterile filter paper disc.

-

Place the disc near the growing hyphae of the germinated spores. A solvent-only disc should be used as a negative control.

-

-

Incubation and Observation:

-

Continue incubation in the dark at 30°C for another 24-72 hours.

-

Observe the hyphae under a microscope and count the number of newly formed branches in the vicinity of the filter paper disc.

-

Quantify the branching response relative to the negative control.

-

Mandatory Visualization

Signaling Pathway of (+)-5-Deoxystrigol via the D14 Receptor

Caption: Signaling pathway of (+)-5-Deoxystrigol mediated by the D14 receptor.

Signaling Pathway of (-)-5-Deoxystrigol via the KAI2 Receptor

Caption: Signaling pathway of (-)-5-Deoxystrigol mediated by the KAI2 receptor.

Experimental Workflow for Striga Seed Germination Assay

Caption: Experimental workflow for the quantitative Striga seed germination assay.

Conclusion

The stereochemistry of this compound isomers is a critical determinant of their biological function. The naturally occurring (+)-5-deoxystrigol isomer exhibits the highest potency in stimulating parasitic seed germination and AM fungi hyphal branching, primarily through its interaction with the D14 receptor. In contrast, the non-natural enantiomer, (-)-5-deoxystrigol, preferentially interacts with the KAI2 receptor, leading to different physiological responses. This stereospecificity underscores the importance of using enantiopure compounds in research and development to accurately elucidate biological mechanisms and to design effective and targeted chemical interventions. The detailed protocols and data presented in this guide provide a valuable resource for researchers in plant biology, chemical ecology, and drug development, facilitating further exploration into the fascinating world of strigolactones.

References

- 1. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioconversion of this compound stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating Mechanisms of Soil Microbiome Suppression of Striga Infection in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Striga hermonthica germination assay [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The potential of strigolactones to shift competitive dynamics among two Rhizophagus irregularis strains - PMC [pmc.ncbi.nlm.nih.gov]

The Strigolactone Family: A Technical Guide to Biosynthesis, Signaling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they were later recognized as essential endogenous signals controlling shoot branching, root architecture, and leaf senescence.[2][3] Their dual role as internal regulators and external signaling molecules makes them a fascinating subject of study and a promising target for agricultural and pharmaceutical applications. This guide provides an in-depth technical overview of the strigolactone family, focusing on their biosynthesis, signaling pathways, and the experimental methodologies used to study them.

Core Concepts: Biosynthesis and Signaling

The biosynthesis of strigolactones originates from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor. A series of enzymatic reactions involving carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases leads to the production of the diverse array of strigolactone molecules observed in nature.[2][4][5]

The perception and transduction of the strigolactone signal are mediated by a core signaling module comprising the DWARF14 (D14) α/β-hydrolase receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2) (or its ortholog DWARF3/D3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors (or DWARF53/D53 in rice).[1][4][6] In the absence of strigolactones, SMXL proteins repress the transcription of downstream target genes. Upon binding of a strigolactone molecule, D14 undergoes a conformational change that facilitates its interaction with MAX2 and the SMXL repressor. This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL protein by the 26S proteasome, thereby de-repressing the expression of strigolactone-responsive genes.[6]

Data Presentation: Quantitative Analysis of Strigolactone Activity

The biological activity of strigolactones and their synthetic analogs is typically quantified through various bioassays. The data presented below summarizes key quantitative findings from studies on shoot branching and parasitic seed germination.

Table 1: Effect of Strigolactone Analogs on Shoot Branching in Pea (Pisum sativum) rms1 Mutant

| Strigolactone Analog | Concentration (nM) | Inhibition of Branching (%) |

| GR24 (racemic) | 10 | 50 |

| 100 | 80 | |

| 1000 | 95 | |

| GR7 (racemic) | 10 | 30 |

| 100 | 65 | |

| 1000 | 85 | |

| 5-deoxystrigol (racemic) | 10 | 40 |

| 100 | 75 | |

| 1000 | 90 |

Data compiled from various sources studying the effect of synthetic strigolactone analogs on the highly branched rms1 mutant of pea, which is deficient in strigolactone biosynthesis.

Table 2: Germination Activity of Strigolactone Analogs on Seeds of the Parasitic Weed Striga hermonthica

| Strigolactone Analog | Concentration (M) | Germination Rate (%) |

| GR24 (racemic) | 10⁻⁹ | 25 |

| 10⁻⁸ | 60 | |

| 10⁻⁷ | 85 | |

| Orobanchol (racemic) | 10⁻¹⁰ | 30 |

| 10⁻⁹ | 70 | |

| 10⁻⁸ | 90 | |

| Strigol (racemic) | 10⁻¹¹ | 40 |

| 10⁻¹⁰ | 80 | |

| 10⁻⁹ | 95 |

Data represents typical dose-response relationships for the germination of pre-conditioned Striga hermonthica seeds in response to various strigolactones.[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: The strigolactone biosynthetic pathway, from β-carotene to carlactone in the plastid and subsequent modification in the cytoplasm.[4][5]

Caption: The core strigolactone signaling pathway in the nucleus, leading to the degradation of SMXL repressors and activation of target genes.[1][6]

Caption: A typical experimental workflow for the quantification of strigolactones from plant samples using LC-MS/MS.[4][8]

Experimental Protocols

Reproducible and robust experimental protocols are crucial for advancing our understanding of strigolactones. The following sections provide detailed methodologies for key experiments.

Protocol 1: Quantification of Strigolactones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the extraction, purification, and quantification of strigolactones from plant root exudates.

1. Collection of Root Exudates: a. Grow plants hydroponically in a nutrient solution. b. Before collection, replace the nutrient solution with deionized water to minimize interference. c. Collect the water containing root exudates after a defined period (e.g., 24-48 hours). d. Filter the collected exudates to remove any debris.

2. Extraction of Strigolactones: a. To the filtered root exudates, add an equal volume of ethyl acetate. b. Shake vigorously for 2 minutes and allow the phases to separate. c. Collect the upper ethyl acetate phase. d. Repeat the extraction two more times. e. Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Re-dissolve the dried extract in a small volume of 10% acetone and load it onto the conditioned C18 cartridge. c. Wash the cartridge with deionized water to remove polar impurities. d. Elute the strigolactones with acetone. e. Evaporate the acetone eluate to dryness.

4. LC-MS/MS Analysis: a. Reconstitute the purified extract in a suitable solvent (e.g., 50% acetonitrile). b. Inject an aliquot into an LC-MS/MS system equipped with a C18 column. c. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid. d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of target strigolactones and an internal standard (e.g., deuterated GR24). e. Quantify the endogenous strigolactones by comparing their peak areas to that of the internal standard.[4][8]

Protocol 2: Parasitic Weed Seed Germination Bioassay

This bioassay is a classic method to assess the biological activity of strigolactones.

1. Seed Sterilization and Pre-conditioning: a. Surface sterilize seeds of a parasitic plant (e.g., Striga hermonthica) with a solution of 1% sodium hypochlorite for 5 minutes. b. Rinse the seeds thoroughly with sterile deionized water. c. Place the sterilized seeds on a glass fiber filter paper disc in a petri dish containing sterile deionized water. d. Incubate the seeds in the dark at a constant temperature (e.g., 28-30°C) for 10-14 days to pre-condition them. This step is essential for the seeds to become responsive to germination stimulants.[5]

2. Germination Assay: a. Prepare serial dilutions of the strigolactone sample to be tested in sterile deionized water. b. Remove the pre-conditioned seed discs from the petri dishes and gently blot them to remove excess water. c. Place the discs in new petri dishes and apply a small volume (e.g., 50 µL) of the test solution to each disc. d. Use a solution of a known active strigolactone analog (e.g., GR24) as a positive control and sterile deionized water as a negative control. e. Seal the petri dishes and incubate them in the dark at the same temperature used for pre-conditioning.

3. Data Collection and Analysis: a. After 2-3 days of incubation, count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat. b. Calculate the germination percentage for each treatment. c. Plot the germination percentage against the concentration of the test compound to generate a dose-response curve.[1][5]

Conclusion and Future Directions

The field of strigolactone research has made remarkable progress in a relatively short period. The elucidation of the core biosynthetic and signaling pathways has provided a solid foundation for understanding their diverse roles in plant biology. The quantitative methods and experimental protocols described in this guide are essential tools for further dissecting the intricacies of strigolactone action.

Future research will likely focus on several key areas. Identifying the full complement of downstream targets of the strigolactone signaling pathway will be crucial for understanding how these hormones regulate specific developmental processes. Unraveling the mechanisms of strigolactone transport and its regulation will provide insights into their long-distance signaling. Furthermore, the development of more potent and specific synthetic strigolactone analogs and antagonists holds significant promise for agricultural applications, such as controlling parasitic weeds and improving crop architecture and stress tolerance. For drug development professionals, the unique mode of action of strigolactones, involving receptor-mediated protein degradation, may offer inspiration for novel therapeutic strategies. The continued interdisciplinary efforts of chemists, biologists, and geneticists will undoubtedly unlock the full potential of this fascinating family of plant hormones.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. How Strigolactone Shapes Shoot Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 5-Deoxystrigol in Plant Matrices using UHPLC-MS/MS

Introduction

5-Deoxystrigol (5DS) is a canonical strigolactone, a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3][4] Accurate quantification of 5DS is essential for understanding its physiological functions and its role in ecological interactions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant root exudates and tissues using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method is highly sensitive, with limits of quantification reaching the picogram per gram level.[5]

Signaling Pathway of this compound

This compound, like other strigolactones, is perceived by the α/β-hydrolase receptor D14.[6] Upon binding of 5DS, the D14 receptor undergoes a conformational change, enabling it to interact with the F-box protein D3 (or MAX2 in Arabidopsis). This complex then recruits the transcriptional repressor D53 (or SMXL family proteins), leading to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the D53 repressor derepresses the expression of downstream target genes, thereby initiating strigolactone-dependent physiological responses, such as the inhibition of shoot branching and the promotion of symbiotic interactions.[6][7]

Experimental Protocols

Sample Preparation

a) Extraction from Root Tissues [8][9]

-

Harvest fresh root tissue (approximately 150-250 mg) and immediately freeze in liquid nitrogen.[8][10]

-

Grind the frozen tissue to a fine powder using a mortar and pestle.[8]

-

Transfer the powder to a glass vial and add 1.5 mL of cold ethyl acetate.[8]

-

Spike the sample with an internal standard (e.g., 500 pg of d6-5-deoxystrigol).[9] The amount of internal standard should be optimized based on the expected endogenous levels of this compound.[9]

-

Extract the sample for 60 minutes at 4°C with gentle agitation.[8]

-

Centrifuge the extract at 5000 rpm for 10 minutes.[11]

-

Transfer the supernatant to a new tube. For a cleaner extract, wash the ethyl acetate phase with 10 mL of 0.2 M K2HPO4.[9]

-

Dry the ethyl acetate extract under a stream of nitrogen or using a rotary evaporator at a temperature below 35°C.[9]

-

Reconstitute the dried residue in 100 µL of acetonitrile:water (25:75, v/v) and filter through a 0.22 µm filter before UHPLC-MS/MS analysis.[12]

b) Extraction from Root Exudates [12][13]

-

Collect root exudates from hydroponically grown plants. To minimize degradation, protect the exudates from light and keep them on ice.[13]

-

Spike the collected exudate (e.g., 50 mL) with an internal standard (e.g., 0.672 ng of d6-5-deoxystrigol).[12][13]

-

Perform solid-phase extraction (SPE) using a C18 cartridge (500 mg). Precondition the cartridge with 3 mL of methanol followed by 3 mL of water.[12]

-

Load the exudate onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interfering substances.[12]

-

Elute the strigolactones with 5 mL of acetone.[12]

-

Concentrate the eluate to an aqueous solution (approximately 1 mL) and then perform a liquid-liquid extraction with 1 mL of ethyl acetate.[12]

-

Dry the ethyl acetate phase under vacuum.[12]

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of acetonitrile:water (25:75, v/v) for analysis.[12]

UHPLC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[5][12]

a) UHPLC Conditions

-

Column: Hypersil GOLD C18 (150 x 4.6 mm, 3 µm) or equivalent.[12]

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

-

Flow Rate: 0.5 mL/min.[12]

-

Column Temperature: 30°C.[12]

-

Gradient Program:

-

0-0.5 min: 50% B

-

0.5-5 min: linear gradient to 100% B

-

5-7 min: hold at 100% B

-

7-7.5 min: linear gradient to 50% B

-

7.5-10.5 min: hold at 50% B for re-equilibration[11]

-

b) MS/MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[14]

-

Ion Spray Voltage: 5000 V.[12]

-

Vaporizer Temperature: 350°C.[12]

-

Ion Transfer Tube Temperature: 350°C.[12]

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound should be optimized. A common transition is m/z 331 > 97.[15]

Experimental Workflow

Quantitative Data Summary

The performance of the UHPLC-MS/MS method for the quantification of this compound is summarized in the table below. The data is compiled from various studies and demonstrates the high sensitivity and reliability of the method.

| Parameter | This compound | Reference |

| Limit of Quantification (LOQ) | 0.05 µg/L | [11][16] |

| 1.3 - 6.5 pg/g (in rice) | [5] | |

| Limit of Detection (LOD) | 0.6 - 1.2 pg/g (in rice) | [5] |

| Recovery | 83% - 96% | [5] |

| **Linearity (R²) ** | > 0.9993 | [5] |

| Precision (RSD) | 4.5% - 12.4% | [5] |

Conclusion

This application note provides a comprehensive protocol for the robust and sensitive quantification of this compound in plant matrices using UHPLC-MS/MS. The detailed sample preparation and analytical methods, along with the summarized performance data, offer a valuable resource for researchers in plant biology, agricultural science, and drug development. The high sensitivity and specificity of this method make it well-suited for the analysis of low-abundance phytohormones like this compound.

References

- 1. Strigolactone - Wikipedia [en.wikipedia.org]

- 2. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]

- 4. Extraction and Measurement of Strigolactones in Sorghum Roots [en.bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]

- 13. strigasolutions.com [strigasolutions.com]

- 14. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioconversion of this compound stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Deoxystrigol Extraction from Root Exudates

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxystrigol, a canonical strigolactone, is a pivotal signaling molecule in the rhizosphere, governing plant development and interactions with symbiotic fungi and parasitic plants.[1][2] Its inherent low abundance and instability necessitate robust and sensitive analytical protocols. This document provides a comprehensive methodology for the extraction, purification, and quantification of this compound from plant root exudates, primarily utilizing solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to yield high-quality data for researchers investigating the multifaceted roles of strigolactones.

Quantitative Data Summary

The following table presents key quantitative parameters for the extraction and analysis of this compound, primarily from sorghum (Sorghum bicolor), a model organism for strigolactone studies, especially under nutrient-limiting conditions that enhance production.

| Parameter | Value | Notes |

| Plant Source | Sorghum (Sorghum bicolor) | Grown under nitrogen or phosphorus deficiency to induce strigolactone exudation.[3][4] |

| Typical Yield | ~300 pg/g of root fresh weight (FW) | This value can vary based on plant species, age, and growth conditions.[4] |

| Internal Standard | d6-5-deoxystrigol | Used for accurate quantification by correcting for sample loss during preparation and analysis.[3][4] |

| Spiking Concentration | 500 pg per gram of root FW | The amount should be optimized based on the expected endogenous levels.[4] |